

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate*

Cat. No.: B1328570

[Get Quote](#)

In-Depth Technical Guide: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and compiles available physical and computed data.

Compound Overview

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The presence of an amino group at the 5-position and an ethyl carboxylate at the 2-position offers potential for further functionalization and exploration of its structure-activity relationships.

Table 1: Physical and Computed Properties of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂	PubChem[1]
Molecular Weight	205.21 g/mol	PubChem[1]
Appearance	Grey Solid	Commercial Supplier
Melting Point	216-218°C	Commercial Supplier
IUPAC Name	ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate	PubChem[1]
CAS Number	1000017-97-9	PubChem[1]

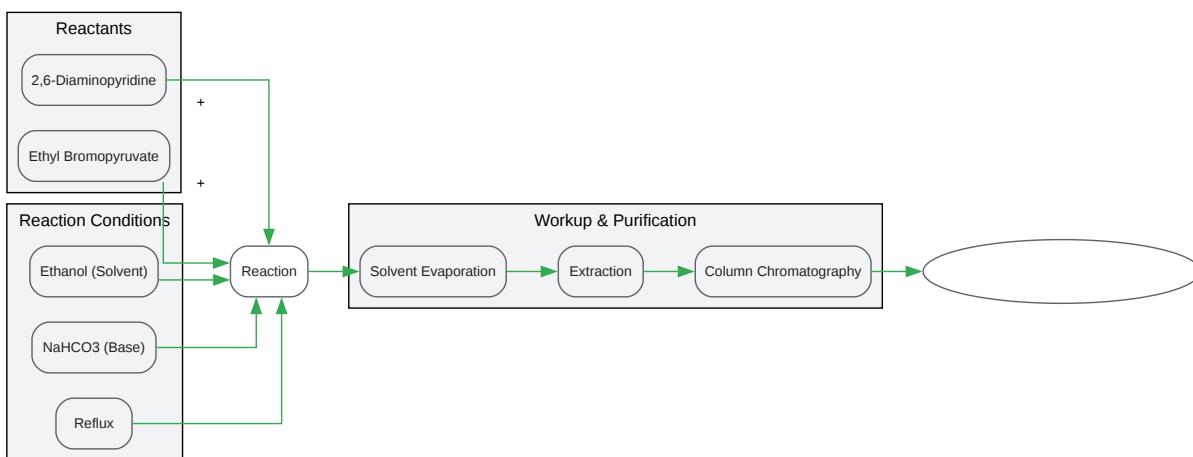
Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** is not readily available in the surveyed scientific literature. However, a reliable synthetic route can be proposed based on the well-established synthesis of the closely related analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[2][3] This proposed method involves the cyclocondensation of a substituted 2-aminopyridine with an α -haloketoester.

The proposed reaction for the synthesis of the title compound would involve the reaction of 2,6-diaminopyridine with ethyl bromopyruvate.

Proposed Experimental Protocol

Materials:


- 2,6-Diaminopyridine
- Ethyl bromopyruvate
- Ethanol

- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
- Add sodium bicarbonate (1.1 eq) to the mixture.
- Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
- To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**.

Proposed Synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

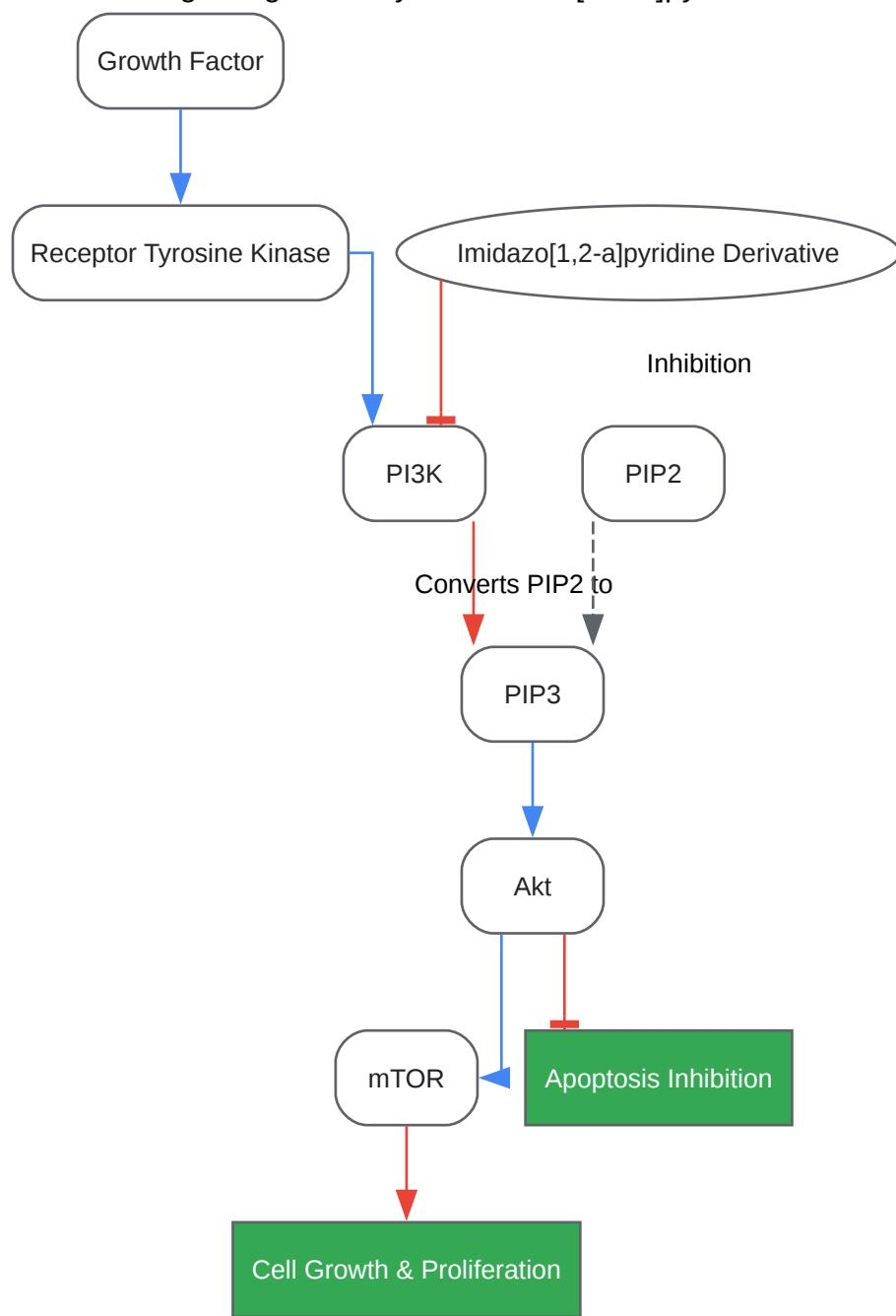
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**.

Characterization

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** are not available in the reviewed literature. For confirmation of the structure, the following analytical techniques would be essential:

- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of protons and their connectivity.


- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the functional groups present, such as N-H (amine), C=O (ester), and C-O bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
- Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Signaling Pathways

While the specific biological activities of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** have not been reported, the imidazo[1,2-a]pyridine scaffold is a core structure in many biologically active compounds. Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.

For instance, some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a key target for drug development.

Generalized Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives

[Click to download full resolution via product page](#)

Caption: Potential inhibitory action of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a promising scaffold for further investigation in drug discovery. This guide provides a foundational proposed synthesis and summarizes its known properties. Further research is warranted to develop a confirmed synthetic protocol, fully characterize the compound, and explore its specific biological activities to unlock its full therapeutic potential. The general bioactivity of the imidazo[1,2-a]pyridine class suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate | C10H11N3O2 | CID 26369194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328570#ethyl-5-aminoimidazo-1-2-a-pyridine-2-carboxylate-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com